Cas no 833-48-7 (Dibenzosuberane (DISCONTINUED))

Dibenzosuberane (DISCONTINUED) structure
833-48-7 structure
اسم المنتج:Dibenzosuberane (DISCONTINUED)
كاس عدد:833-48-7
وسط:C15H14
ميغاواط:194.271664142609
CID:726968
PubChem ID:24893334

Dibenzosuberane (DISCONTINUED) الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro-
    • 10,11-Dihydro-5h-Dibenzo[a,d]Cycloheptene
    • 6,11-dihydro-5H-dibenzo[2,1-b:2',1'-f][7]annulene
    • Dibenzosuberane
    • 1,2,4,5-dibenzocycloheptane
    • 10,11-dihydro-5h-dibenzo[a,d][7]annulene
    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro
    • dibenzo[a,d]cycloheptane
    • Dibenzocycloheptadiene
    • Dibenzocycloheptene
    • NSC 86156
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (ACI)
    • 1,2:4,5-Dibenzocycloheptane
    • 10,11-Dihydrodibenzo[a,d]cycloheptene
    • 2,3:6,7-Dibenzosuberan
    • Dibenzo[a,d][1,4]cycloheptadiene
    • Suberane
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberane)
    • Dibenzosuberane (DISCONTINUED)
    • نواة داخلي: 1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2
    • مفتاح Inchi: PJQCANLCUDUPRF-UHFFFAOYSA-N
    • ابتسامات: C1C=C2CC3C(CCC2=CC=1)=CC=CC=3

حساب السمة

  • نوعية دقيقة: 194.11000
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 0
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 0
  • تعقيدات: 186
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • إكسلوغ 3: nothing
  • tautomeric العد: nothing

الخصائص التجريبية

  • اللون / الشكل: Gray white crystalline powder
  • كثيف: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 74-76 °C (lit.)
  • نقطة الغليان: 160-165 °C/2 mmHg(lit.)
  • انكسار: 1.5000 (estimate)
  • الذوبان: Insuluble (2.3E-4 g/L) (25 ºC),
  • بسا: 0.00000
  • لوغب: 3.37600
  • الذوبان: Not determined

Dibenzosuberane (DISCONTINUED) أمن المعلومات

  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • تعليمات السلامة: S24/25

Dibenzosuberane (DISCONTINUED) بيانات الجمارك

  • رمز النظام المنسق:2902909090
  • بيانات الجمارك:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Dibenzosuberane (DISCONTINUED) الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03005-5g
10,11-Dihydro-5H-dibenzo[a,d][7]annulene
833-48-7
5g
¥1438.0 2021-09-04
TRC
D416935-2.5g
Dibenzosuberane (DISCONTINUED)
833-48-7
2.5g
$ 173.00 2023-09-07
TRC
D416935-25g
Dibenzosuberane (DISCONTINUED)
833-48-7
25g
$ 1328.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D104957-5G
Dibenzosuberane (DISCONTINUED)
833-48-7 98%
5G
¥1159.87 2022-02-24
TRC
D416935-2500mg
Dibenzosuberane
833-48-7
2500mg
$173.00 2023-05-18
A2B Chem LLC
AH49507-25g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
25g
$793.00 2024-04-19
A2B Chem LLC
AH49507-1g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
1g
$75.00 2024-04-19
A2B Chem LLC
AH49507-10g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
10g
$402.00 2024-04-19
TRC
D416935-25000mg
Dibenzosuberane
833-48-7
25g
$1326.00 2023-05-18
A2B Chem LLC
AH49507-5g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
5g
$239.00 2024-04-19

Dibenzosuberane (DISCONTINUED) طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  6 h, 1 atm, 90 °C
المراجع
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; et al, Tetrahedron Letters, 2005, 46(45), 7743-7745

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Phosphinic acid ,  Iodine Solvents: Acetic acid
المراجع
Hypophosphorous acid-iodine: a novel reducing system. Part 1. Reduction of diaryl ketones to diaryl methylene derivatives
Hicks, Latorya D.; et al, Tetrahedron Letters, 2000, 41(41), 7817-7820

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Nafion H Solvents: Benzene
2.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
المراجع
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

طريقة الإنتاج 5

رد فعل الشرط
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  10 h, reflux
المراجع
Nanostructured molybdenum oxides and their catalytic performance in the alkylation of arenes
Wang, Feng; et al, Chemical Communications (Cambridge, 2008, (27), 3196-3198

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride
المراجع
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Catalysts: Nafion H Solvents: Benzene
3.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
المراجع
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

طريقة الإنتاج 8

رد فعل الشرط
1.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
المراجع
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: Nitromethane
المراجع
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

طريقة الإنتاج 10

رد فعل الشرط
1.1 -
2.1 Reagents: Deuterium ;  3 K
المراجع
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 40 °C
1.2 Reagents: Sodium sulfate decahydrate ;  rt
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  90 min, rt
1.4 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Phosphinic acid Catalysts: Iodine Solvents: Acetic acid ;  reflux
المراجع
Hypophosphorous acid
Popik, Vladimir V.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-11

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  12 h, rt
المراجع
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; et al, ChemCatChem, 2023, 15(9),

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
2.1 -
3.1 Reagents: Aluminum chloride Solvents: Nitromethane
المراجع
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: Phosphorus(2+), phenyl(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (T-4)-, tetraki… Solvents: Dichloromethane ;  8 h, rt
المراجع
Carbonyl and olefin hydrosilylation mediated by an air-stable phosphorus(III) dication under mild conditions
Andrews, Ryan J.; et al, Chemical Communications (Cambridge, 2019, 55(39), 5599-5602

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride Solvents: Dichloromethane
المراجع
Synthetic methods and reactions. 177. Ionic hydrogenation with triethylsilane-trifluoroacetic acid-ammonium fluoride or triethylsilane-pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1992, (8), 647-50

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  12 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Toluene Catalysts: Nafion 117
المراجع
Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds
Olah, George A.; et al, Journal of Organic Chemistry, 1987, 52(9), 1881-4

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  24 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Aluminum alloy, base, Al 50,Ni 50 Solvents: Water ;  1 h, 90 °C; 8 h, 90 °C
المراجع
New Method for the Reduction of Benzophenones with Raney Ni-Al Alloy in Water
Liu, Guo-Bin; et al, Synthetic Communications, 2008, 38(10), 1651-1661

طريقة الإنتاج 22

رد فعل الشرط
1.1 Catalysts: Nafion H Solvents: Benzene
المراجع
Solid superacid-catalyzed organic synthesis. 4. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed Friedel-Crafts benzylation of benzene and substituted benzenes
Yamato, Takehiko; et al, Journal of Organic Chemistry, 1991, 56(6), 2089-91

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

طريقة الإنتاج 24

رد فعل الشرط
1.1 -
2.1 Reagents: Aluminum chloride Solvents: Nitromethane
المراجع
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

طريقة الإنتاج 25

رد فعل الشرط
1.1 Reagents: Dichlorodimethylsilane ,  Sodium iodide Solvents: Acetonitrile
المراجع
A convenient procedure for the reduction of diarylmethanols with dichlorodimethylsilane/sodium iodide
Wiggins, J. Mark, Synthetic Communications, 1988, 18(7), 741-9

طريقة الإنتاج 26

رد فعل الشرط
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  rt → reflux; 10 h, reflux
المراجع
High catalytic efficiency of nanostructured molybdenum trioxide in the benzylation of arenes and an investigation of the reaction mechanism
Wang, Feng; et al, Chemistry - A European Journal, 2009, 15(3), 742-753

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: Deuterium ;  3 K
المراجع
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

Dibenzosuberane (DISCONTINUED) Raw materials

Dibenzosuberane (DISCONTINUED) Preparation Products

Dibenzosuberane (DISCONTINUED) الوثائق ذات الصلة

الموردين الموصى بهم
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nantong Boya Environmental Protection Technology Co., Ltd
atkchemica
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
atkchemica